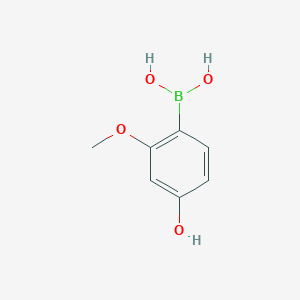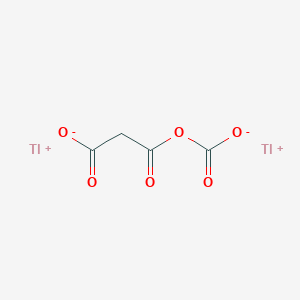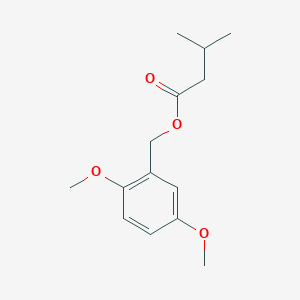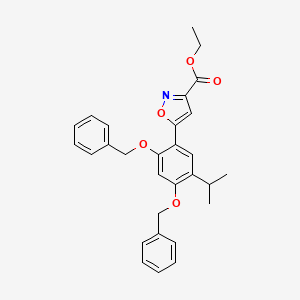
(4-Hydroxy-2-methoxyphenyl)boronic acid
Übersicht
Beschreibung
“(4-Hydroxy-2-methoxyphenyl)boronic acid” is a type of phenylboronic acid. It is used in Suzuki reaction, an organic reaction classified as a coupling reaction where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .
Molecular Structure Analysis
The molecular formula of “(4-Hydroxy-2-methoxyphenyl)boronic acid” is C7H9BO4 . The structure includes a boronic acid group attached to a phenyl ring, which has a hydroxy group and a methoxy group attached .Chemical Reactions Analysis
“(4-Hydroxy-2-methoxyphenyl)boronic acid” is used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
(4-Hydroxy-2-methoxyphenyl)boronic acid: is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry for forming carbon-carbon bonds and is extensively used in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Palladium-Catalyzed Direct Arylation
The compound serves as a reagent in palladium-catalyzed direct arylation processes . This method is employed to introduce aryl groups into substrate molecules, which is a key step in the synthesis of complex organic compounds.
Synthesis in Water
It has been utilized in a highly effective synthesis method using palladium-catalyzed arylation Suzuki-Miyaura cross-coupling in water . Performing reactions in water as a solvent is advantageous due to its non-toxic and environmentally benign nature.
Heck-Type Reaction
The boronic acid derivative is used in palladium-catalyzed stereoselective Heck-type reactions . These reactions are valuable for constructing stereodefined alkenes, which are significant in the development of pharmaceuticals and natural products.
C-H Amidation Sequence
It is involved in tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . This process is crucial for the formation of amide bonds, which are prevalent in bioactive molecules and pharmaceuticals.
Fluoroalkylation of Arylboronic Acids
This compound is also used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . Fluoroalkylation is important for introducing fluorine-containing groups into molecules, which can significantly alter the biological activity of compounds.
Rh-Catalyzed Asymmetric Conjugate Addition
(4-Hydroxy-2-methoxyphenyl)boronic acid: plays a role in rhodium-catalyzed asymmetric conjugate addition reactions . These reactions are essential for creating chiral centers in molecules, which is a critical aspect of asymmetric synthesis.
Ligand-Free Copper-Catalyzed Coupling
Lastly, it is a reagent in ligand-free copper-catalyzed coupling reactions . This approach is valued for its simplicity and cost-effectiveness, as it eliminates the need for additional ligands in the catalytic cycle.
Wirkmechanismus
Target of Action
The primary target of (4-Hydroxy-2-methoxyphenyl)boronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
(4-Hydroxy-2-methoxyphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The primary biochemical pathway affected by (4-Hydroxy-2-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to create carbon-carbon bonds, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The use of (4-Hydroxy-2-methoxyphenyl)boronic acid in this reaction contributes to the overall stability and environmental benignity of the process .
Result of Action
The result of (4-Hydroxy-2-methoxyphenyl)boronic acid’s action in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action of (4-Hydroxy-2-methoxyphenyl)boronic acid is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling process . This reaction is known for its mild and functional group tolerant conditions, which contribute to the overall success of the reaction . The stability of (4-Hydroxy-2-methoxyphenyl)boronic acid under these conditions further enhances its efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-hydroxy-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJHXROTYXHSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627447 | |
| Record name | (4-Hydroxy-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
550373-98-3 | |
| Record name | (4-Hydroxy-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)

![N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1592925.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)


![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)

![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)

